Totaralolal

Catalog No.
S624210
CAS No.
M.F
C20H28O2
M. Wt
300.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Totaralolal

Product Name

Totaralolal

IUPAC Name

(1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-13(2)18-14-6-9-17-19(3,12-21)10-5-11-20(17,4)15(14)7-8-16(18)22/h7-8,12-13,17,22H,5-6,9-11H2,1-4H3/t17?,19-,20-/m1/s1

InChI Key

QMRLEXVAVRHWSE-IPNZSQQUSA-N

SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C=O)C)O

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C=O)C)O

Isomeric SMILES

CC(C)C1=C(C=CC2=C1CCC3[C@@]2(CCC[C@]3(C)C=O)C)O

Description

(1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxaldehyde is a diterpenoid.

Totaralolal is a naturally occurring compound classified as a diterpenoid phenol, primarily derived from the wood of the Totara tree (Podocarpus totara). It has a molecular formula of C20H28O2C_{20}H_{28}O_2 and a molecular weight of approximately 300.2093 g/mol. The compound exhibits a complex structure characterized by multiple rings and functional groups, which contribute to its diverse biological activities and potential applications in various fields, including medicine and agriculture .

Typical for diterpenoids. These include:

  • Oxidation: Totaralolal can be oxidized to form various derivatives, which may enhance its biological activity or alter its properties.
  • Reduction: The compound may also participate in reduction reactions, potentially leading to the formation of alcohols or other reduced forms.
  • Substitution Reactions: Given its functional groups, Totaralolal can engage in substitution reactions, allowing for the introduction of new substituents that can modify its activity .

Totaralolal exhibits significant biological activities, particularly:

  • Antibacterial Activity: It has demonstrated efficacy against various pathogenic bacteria, inhibiting their proliferation and making it a candidate for antibacterial therapies .
  • Antifungal Properties: Research indicates that Totaralolal may also possess antifungal effects, although further studies are needed to quantify this activity.
  • Potential Anti-inflammatory Effects: Some studies suggest that it may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The synthesis of Totaralolal can be achieved through various methods:

  • Extraction from Natural Sources: The most common method involves extracting the compound from the wood of the Totara tree using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler terpenoid precursors. This approach allows for the modification of functional groups to enhance biological activity or selectivity .

Totaralolal has potential applications in several areas:

  • Pharmaceuticals: Due to its antibacterial and antifungal properties, it is being explored as a natural antibiotic or antifungal agent.
  • Agriculture: Its bioactivity suggests potential use as a natural pesticide or fungicide in agricultural practices.
  • Cosmetics: The compound's antioxidant properties may make it suitable for inclusion in cosmetic formulations aimed at skin health .

Studies focusing on the interactions of Totaralolal with biological systems have shown:

  • Synergistic Effects with Other Compounds: When combined with other natural products, Totaralolal can enhance therapeutic effects, suggesting potential for use in combination therapies.
  • Mechanisms of Action: Research is ongoing to elucidate the specific pathways through which Totaralolal exerts its biological effects, including its impact on gene expression and cellular signaling pathways .

Totaralolal shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeKey ActivitiesUnique Features
TotarolDiterpenoid PhenolAntibacterialKnown for broader antimicrobial spectrum
Taxol (Paclitaxel)Diterpenoid AlkaloidAnticancerPrimarily used in cancer treatment
Cytochalasin EDiterpenoidCytoskeleton modulationInhibits cell division
DianemycinDiterpenoidAntimicrobialExhibits unique antifungal properties

Totaralolal is unique due to its specific structural features that confer distinct biological activities not fully replicated by these similar compounds. Its dual antibacterial and antifungal properties set it apart as a versatile candidate for therapeutic applications .

XLogP3

5.2

Wikipedia

(1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxaldehyde

Dates

Modify: 2024-02-18

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